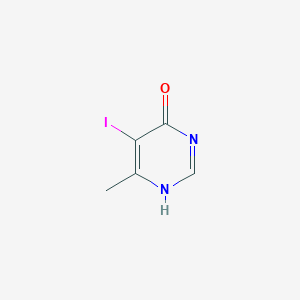

5-Iodo-6-methylpyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNGJGWIEPTDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346957 | |

| Record name | 5-iodo-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-74-1 | |

| Record name | 5-iodo-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 5-Iodo-6-methylpyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-Iodo-6-methylpyrimidin-4-ol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and chemical biology by consolidating essential data, outlining detailed experimental protocols for property determination, and contextualizing the compound's potential biological relevance based on its structural class.

Core Physicochemical Data

This compound, identified by the CAS Number 7752-74-1, is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of an iodine atom and a methyl group to the pyrimidin-4-ol core significantly influences its electronic and steric properties, which in turn dictate its physical, chemical, and biological characteristics.

A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data, such as the melting point, are experimentally determined, other values, including the boiling point, density, and pKa, are currently based on computational predictions.[2]

| Property | Value | Source |

| Molecular Formula | C5H5IN2O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| CAS Number | 7752-74-1 | [1] |

| Melting Point | 238-239 °C | [2] |

| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [2] |

| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.92 ± 0.50 | [2] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [2] |

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies that can be employed to validate the predicted properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method [3][4][5]

-

Sample Preparation: The crystalline this compound sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[3]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The recorded range constitutes the melting point of the substance.

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Aqueous Solubility Determination

Solubility in aqueous media is a fundamental property that affects a drug's absorption and distribution.

Methodology: Shake-Flask Method [6][7][8]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A precisely measured aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [9][10][11][12][13]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized. This can be accurately calculated from the first or second derivative of the titration curve.

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [14][15][16][17][18]

-

Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound in the public domain, the pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[19][20][21][22] In particular, substituted pyrimidines have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR).[23][24][25][26][27][28]

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, regulates the transition from the G1 to the S phase of the cell cycle and S-phase progression.[29][30] Aberrant CDK2 activity is implicated in the uncontrolled proliferation of cancer cells, making it an attractive target for anticancer drug development.[23][31] Given that numerous pyrimidine derivatives have been developed as CDK inhibitors, it is plausible that this compound could exhibit inhibitory activity against CDK2.

The binding of a small molecule inhibitor to the ATP-binding pocket of CDK2 would prevent the phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb). This inhibition would lead to cell cycle arrest at the G1/S checkpoint, thereby halting cell proliferation.

Caption: A diagram illustrating the role of CDK2 in the G1/S cell cycle transition and the hypothetical inhibitory action of this compound.

Conclusion

This compound is a compound with defined structural features and physicochemical properties that suggest its potential for further investigation in drug discovery. This guide has provided a consolidated source of its known and predicted properties, along with standardized experimental protocols for their validation. While its biological activity remains to be experimentally determined, its structural similarity to known kinase inhibitors, particularly those targeting CDKs, suggests a promising avenue for future research into its antiproliferative effects. The methodologies and conceptual framework presented herein are intended to facilitate and guide such investigations.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 7752-74-1 [amp.chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. store.astm.org [store.astm.org]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 24. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 27. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 28. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 29. incyclixbio.com [incyclixbio.com]

- 30. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodo-6-methylpyrimidin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-6-methylpyrimidin-4-ol, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a verified synthesis protocol, and a discussion of its potential biological significance within the broader context of iodinated pyrimidines.

Core Compound Properties

This compound is a solid, yellow-to-brown organic compound. Its core structure is a pyrimidine ring, a foundational scaffold in numerous biologically active molecules, including nucleobases. The presence of an iodine atom at the C5 position significantly influences its chemical reactivity and potential for biological interactions.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 7752-74-1 | [1][2][3] |

| Molecular Formula | C5H5IN2O | [1][2][4] |

| Molecular Weight | 236.01 g/mol | [1][2][4] |

| Melting Point | 238-239 °C | [1] |

| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [1] |

| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.92 ± 0.50 | [1] |

| Appearance | Yellow to brown solid | [1] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) in a dark place. | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic iodination of a pyrimidine precursor. The following protocol provides a detailed methodology for its preparation.

Synthesis of this compound

A general and effective procedure for the synthesis of 5-Iodo-6-methylpyrimidin-4(1H)-one involves the direct iodination of 6-methylpyrimidin-4(3H)-one using N-iodosuccinimide (NIS) as the iodine source.[1]

Experimental Protocol:

-

Starting Material: 6-methylpyrimidin-4(3H)-one (commercially available).

-

Reagent: N-iodosuccinimide (NIS).

-

Solvent: Acetic acid.

Procedure:

-

In a suitable reaction vessel, dissolve 70 g (0.64 mol) of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature.

-

To this solution, add 127 g (0.56 mol) of N-iodosuccinimide (NIS) in batches over a period of 15 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).

-

Upon completion of the reaction, dilute the mixture with water.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with an aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Dry the final product under a vacuum to yield 90 g (60% yield) of this compound.[1]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively available in the public domain, the broader class of pyrimidine derivatives is of significant interest in drug discovery.[5] Pyrimidine scaffolds are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

The introduction of an iodine atom at the C5 position can modulate the biological activity of the pyrimidine ring. For instance, some iodinated pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial growth, making them potential antibacterial agents.[6][7] Other studies have explored novel pyrimidine derivatives as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines.[5][8][9]

Given the established importance of this class of compounds, this compound represents a valuable candidate for biological screening to explore its potential therapeutic applications.

Proposed Biological Screening Workflow

Caption: A generalized workflow for the biological evaluation of a novel pyrimidine derivative.

Signaling Pathway Context

While a specific signaling pathway for this compound has not been elucidated, many aminopyrimidine derivatives are known to target protein kinases. For example, some pyrimidine-based drugs function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer progression.

Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrimidine-based anticancer agents.

Conclusion

This compound is a readily synthesizable pyrimidine derivative. While its specific biological functions are yet to be fully explored, its structural features, particularly the presence of the C5-iodo-pyrimidine motif, make it a compound of significant interest for further investigation in drug discovery programs. The provided synthesis protocol and proposed screening workflows offer a solid foundation for researchers to explore the therapeutic potential of this and related molecules.

References

- 1. This compound CAS#: 7752-74-1 [amp.chemicalbook.com]

- 2. CAS:7752-74-1 FT-0696101 this compound Product Detail Information [finetechchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. rjptonline.org [rjptonline.org]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 5-Iodo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Iodo-6-methylpyrimidin-4-ol, a halogenated pyrimidine derivative. The document covers its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol. The information is structured to be a valuable resource for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

This compound exists in a tautomeric equilibrium with its keto form, 5-Iodo-6-methylpyrimidin-4(1H)-one. This is a common characteristic of hydroxypyrimidines.

-

Synonyms: this compound[1]

The diagram below illustrates the key chemical identifiers and the structure of the compound.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 236.01 g/mol | [1][2] |

| Melting Point | 238-239 °C | [3] |

| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [3] |

| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 7.92 ± 0.50 | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2–8 °C. | [2] |

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the provided search results, a representative synthesis can be proposed based on the synthesis of structurally similar compounds, such as 5-iodo-2-(methylthio)pyrimidin-4(3H)-one.[4] The common method for iodinating such pyrimidine rings is through electrophilic substitution using an iodinating agent like N-Iodosuccinimide (NIS).

Proposed Synthesis of this compound

This protocol describes a plausible method for the iodination of 6-methylpyrimidin-4-ol.

Objective: To synthesize this compound from 6-methylpyrimidin-4-ol.

Materials:

-

6-methylpyrimidin-4-ol (starting material)

-

N-Iodosuccinimide (NIS)

-

Chloroform (or other suitable aprotic solvent)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Dissolve 6-methylpyrimidin-4-ol in chloroform in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) to the solution (typically 1.1 equivalents).

-

Heat the reaction mixture (e.g., to 70 °C) and stir for several hours (e.g., 2 hours), monitoring the reaction progress by TLC or LC-MS.[4]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Add Ethyl Acetate (EtOAc) to the residue and wash the organic layer with water to remove succinimide and any remaining NIS.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quality Control: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.[5]

The workflow for this proposed synthesis is visualized in the diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications and Biological Activity

The search results did not contain specific information regarding the biological activity or signaling pathways associated with this compound. However, pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[6][7][8] The introduction of an iodine atom can significantly modulate the biological activity, metabolic stability, and binding affinity of a molecule, making this compound a person of interest for screening in various drug discovery programs. Further research is required to elucidate its specific biological functions.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound,7752-74-1-Amadis Chemical [amadischem.com]

- 6. Phytochemical Fingerprinting and In Vitro Antimicrobial and Antioxidant Activity of the Aerial Parts of Thymus marschallianus Willd. and Thymus seravschanicus Klokov Growing Widely in Southern Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Iodo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Iodo-6-methylpyrimidin-4-ol (CAS No. 7752-74-1) is a substituted pyrimidinone.[1][2][3] The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleobases and various therapeutic agents. The introduction of an iodine atom and a methyl group to the pyrimidin-4-ol core can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug development, process chemistry, and material science.

Solubility dictates the bioavailability of a drug candidate, affects the ease of its formulation, and is a key factor in designing purification and crystallization processes. A thorough understanding of a compound's solubility in various solvents is therefore paramount for its successful application.

This guide provides a standardized approach to determining the solubility of this compound, enabling researchers to generate the specific data required for their work.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for designing solubility experiments and for the interpretation of results.

| Property | Value |

| CAS Number | 7752-74-1 |

| Molecular Formula | C5H5IN2O |

| Molecular Weight | 236.01 g/mol |

| Appearance | Yellow to brown solid[2] |

| Melting Point | 238-239 °C[2] |

| Boiling Point (Predicted) | 245.5 ± 43.0 °C[2] |

| Density (Predicted) | 2.19 ± 0.1 g/cm³[2] |

| pKa (Predicted) | 7.92 ± 0.50[2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[1] |

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been found in a comprehensive search of scientific literature and chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Dichloromethane | |||

| Chloroform | |||

| Ethyl Acetate | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile | |||

| Tetrahydrofuran (THF) | |||

| Toluene | |||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound. This protocol is based on the widely used shake-flask method.

4.1. Materials and Equipment

-

This compound

-

A selection of organic solvents (as listed in Table 1)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in mg/mL or other appropriate units.

-

4.3. Qualitative Solubility Assessment

For a rapid, preliminary assessment of solubility, a simple test can be performed.[4][5][6]

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely. This can provide a qualitative understanding of solubility (e.g., soluble, partially soluble, insoluble).

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic and Spectrometric Characterization of 5-Iodo-6-methylpyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 5-Iodo-6-methylpyrimidin-4-ol (CAS No. 7752-74-1). The information detailed herein is essential for the unambiguous identification, purity assessment, and structural elucidation of this key pyrimidine derivative, which holds potential as a building block in medicinal chemistry and drug discovery. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data from closely related structures.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Pyrimidinol, 5-iodo-6-methyl-

-

CAS Number: 7752-74-1

-

Molecular Formula: C₅H₅IN₂O

-

Molecular Weight: 236.01 g/mol

-

Appearance: Yellow to brown solid.[1]

-

Melting Point: 238-239 °C.[1]

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N1-H (or N3-H) |

| ~11.0 - 12.0 | br s | 1H | OH |

| ~8.0 | s | 1H | C2-H |

| ~2.4 | s | 3H | C6-CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 |

| ~158 | C2 |

| ~155 | C6 |

| ~75 | C5 |

| ~20 | C6-C H₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH and OH protons are due to tautomerism and hydrogen bonding and may be exchangeable with D₂O.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H and N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1670 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | C=N and C=C stretching |

| ~1450 | Medium | CH₃ bending |

| ~1200 | Medium | C-N stretching |

| ~600 - 500 | Weak | C-I stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak corresponding to its molecular weight. The EPA/NIH mass spectral database confirms the molecular weight of 236 for this compound.[2] Predicted m/z values for various adducts are also available.

Table 4: Mass Spectrometry Data

| m/z | Ion | Source |

| 236 | [M]⁺ | EPA/NIH Mass Spectral Database.[2] |

| 236.95194 | [M+H]⁺ | Predicted (PubChemLite). |

| 258.93388 | [M+Na]⁺ | Predicted (PubChemLite). |

| 234.93738 | [M-H]⁻ | Predicted (PubChemLite). |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic and spectrometric data presented above.

Synthesis of this compound

A general procedure for the synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one involves the reaction of 6-methylpyrimidin-4(3H)-one with N-iodosuccinimide (NIS) in acetic acid at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is precipitated by the addition of water, collected by filtration, and washed with aqueous sodium thiosulfate to remove any remaining iodine. The final product is then dried under a vacuum.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, due to the potential for tautomerism and the presence of exchangeable protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the key spectroscopic and spectrometric features of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this compound in a laboratory setting.

References

Unlocking the Therapeutic Potential of Substituted Pyrimidin-4-ols: A Technical Guide for Researchers

Introduction

Substituted pyrimidin-4-ols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives have been successfully developed into a wide array of therapeutic agents.[1] This technical guide provides an in-depth overview of the research applications of substituted pyrimidin-4-ols, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their roles as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Applications: Targeting Key Signaling Pathways

Substituted pyrimidin-4-ols and their bioisosteres have emerged as a promising scaffold for the development of novel anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3]

Kinase Inhibition

Many pyrimidine derivatives have been designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.[4]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its aberrant activity is a hallmark of many cancers. Substituted pyrimidines, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, have been identified as potent and selective CDK2 inhibitors.[5][6] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[5]

The signaling pathway of CDK2 inhibition is depicted below:

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[7][8] Dysregulation of this pathway is implicated in various cancers.[9] Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent inhibitors of FGFRs, demonstrating significant antitumor activity.[9]

A simplified representation of the FGFR signaling pathway and its inhibition is shown below:

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted pyrimidine derivatives.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | A2780 (Ovarian) | 0.158 | [10] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | MV4-11 (Leukemia) | 0.127 - 0.560 | [5] |

| Pyrrolo[2,3-d]pyrimidines | FGFR1 | SNU-16 (Gastric) | Not specified | [9] |

| Pyrido[2,3-d]pyrimidines | EGFR | A-549 (Lung) | Not specified | [11] |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Not specified | MCF-7 (Breast) | 11 | [12] |

| 4-aminopyrazolo[3,4-d]pyrimidines | Not specified | MOLT-4 (Leukemia) | 1.58 - 2.0 | [13] |

Antimicrobial Applications

The pyrimidine nucleus is a common feature in many antimicrobial agents.[14] Substituted pyrimidin-4-ols and their thio-analogs have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][15]

Mechanism of Action

While the exact mechanisms can vary, some pyrimidine derivatives are known to interfere with microbial metabolic pathways, such as folic acid biosynthesis, or inhibit essential enzymes.[16] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine ring.[15]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted pyrimidine derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-thioxodihydropyrido[2,3-d]pyrimidines | Staphylococcus aureus | 0.49 - 3.9 | [5] |

| 2-thioxodihydropyrido[2,3-d]pyrimidines | Aspergillus fumigatus | 31.25 | [5] |

| 4,6-disubstituted pyrimidines | Bacillus subtilis | Not specified | [17] |

| 4,6-disubstituted pyrimidines | Pseudomonas aeruginosa | Not specified | [17] |

| Pyrimidin-2-ol/thiol/amine derivatives | S. aureus | 0.87 (µM/ml) | [14] |

| Pyrimidin-2-ol/thiol/amine derivatives | E. coli | 0.91 (µM/ml) | [14] |

Anti-inflammatory and Antiviral Applications

Substituted pyrimidines have also been investigated for their anti-inflammatory and antiviral properties.

Anti-inflammatory Activity

Certain pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.[18] For instance, some pyrimidine derivatives have shown selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4]

Antiviral Activity

The structural similarity of pyrimidines to the building blocks of viral nucleic acids makes them attractive candidates for antiviral drug development.[1] Pyrimidine derivatives have been reported to exhibit activity against various viruses, including human coronavirus 229E (HCoV-229E) and Herpes Simplex Virus type-1 (HSV-1).[19][20]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of substituted pyrimidin-4-ols, based on methodologies reported in the literature.

General Synthesis of Substituted Pyrimidin-4-ols

A common method for the synthesis of substituted pyrimidin-4-ols involves the cyclocondensation of a β-keto ester with an amidine derivative.

Materials:

-

β-keto ester (e.g., ethyl acetoacetate)

-

Amidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Add the amidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Add the β-keto ester dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

The precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).

The general workflow for the synthesis and evaluation of these compounds can be visualized as follows:

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity and inhibition is observed as an increase in luminescence.[21]

Materials:

-

Recombinant kinase (e.g., CDK2)

-

Peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (substituted pyrimidin-4-ols) dissolved in DMSO

-

ATP detection reagent (e.g., ADP-Glo™)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-kinase control.

-

Prepare a kinase reaction mixture containing the kinase, peptide substrate, and ATP in the assay buffer.

-

Initiate the reaction by adding the kinase reaction mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the controls and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compounds dissolved in a suitable solvent.

-

Bacterial or fungal culture.

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

96-well microtiter plates.

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Substituted pyrimidin-4-ols and their derivatives constitute a highly valuable and versatile scaffold in modern drug discovery. Their proven efficacy in targeting a range of diseases, particularly cancer and microbial infections, underscores their therapeutic potential. The ability to readily modify the pyrimidine core allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide provides a foundational understanding for researchers to explore and exploit the rich chemical and biological diversity of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and 1,2,3,4-tetrahydro- pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of Iodinated Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated pyrimidine derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of an iodine atom into the pyrimidine ring profoundly influences the molecule's physicochemical properties, leading to enhanced therapeutic potential. These derivatives have been extensively investigated for their applications as antiviral, anticancer, antibacterial, and antifungal agents. Their mechanisms of action often involve interference with nucleic acid synthesis, induction of apoptosis, and modulation of key signaling pathways. This technical guide provides a comprehensive overview of the biological activities of iodinated pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Antiviral Activity

Iodinated pyrimidine derivatives, most notably Idoxuridine (5-iodo-2'-deoxyuridine), are recognized for their potent antiviral properties, particularly against DNA viruses like Herpes Simplex Virus (HSV).[1][2] Their primary mechanism of action involves the inhibition of viral DNA synthesis.[3]

Mechanism of Action

Once administered, these nucleoside analogs are phosphorylated by cellular and viral kinases to their active triphosphate form. This active form then competes with the natural nucleoside, thymidine triphosphate, for incorporation into the replicating viral DNA by viral DNA polymerase. The presence of the bulky iodine atom in the DNA strand leads to several disruptive consequences:

-

Base-pairing errors: The iodine atom alters the electron distribution and steric properties of the base, leading to incorrect base pairing during subsequent rounds of replication.[1]

-

Faulty transcription: The altered DNA template results in the transcription of non-functional viral proteins.

-

Inhibition of DNA polymerase: The presence of the iodinated nucleotide can also directly inhibit the function of viral DNA polymerase.[1]

This cascade of events ultimately halts viral replication.[1]

Signaling Pathway for Antiviral Action of Idoxuridine

Caption: Mechanism of antiviral action of Idoxuridine.

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus 1 (HSV-1) | - | 2-4 µg/mL | [4] |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus 2 (HSV-2) | - | 2-4 µg/mL | [4] |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Varicella-Zoster Virus (VZV) | - | 0.054 µg/mL | [5] |

| 5-Iodo-2-pyrimidinone 2'-deoxyribonucleoside | Herpes Simplex Virus 2 (HSV-2) | HeLa S3 | - | [6] |

Anticancer Activity

Iodinated pyrimidines have demonstrated significant potential as anticancer agents, functioning both as standalone chemotherapeutics and as radiosensitizers to enhance the efficacy of radiation therapy. Their anticancer effects are primarily attributed to the induction of DNA damage and apoptosis.

Mechanism of Action

Similar to their antiviral mechanism, iodinated pyrimidines like 5-iodouracil can be incorporated into the DNA of rapidly dividing cancer cells, leading to DNA damage and cell cycle arrest.[7] Furthermore, these compounds can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process, leading to characteristic cellular changes such as DNA fragmentation.[7][8][9]

Apoptosis Signaling Pathway Induced by Iodinated Pyrimidines

Caption: Intrinsic apoptosis pathway induced by iodinated pyrimidines.

Radiosensitizing Effect

Iodinated pyrimidines, particularly 5-iododeoxyuridine, are effective radiosensitizers. When incorporated into the DNA of tumor cells, the iodine atom, with its high atomic number, increases the probability of photoelectric absorption of X-rays. This leads to an enhanced localized dose of radiation and the generation of reactive radical species, which in turn cause more significant DNA damage, including single and double-strand breaks, ultimately leading to increased cell death.[10][11][12]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrimidine Derivative 4f | MCF-7 | Breast Cancer | 1.629 | [13] |

| Pyrimidine Derivative 4i | MCF-7 | Breast Cancer | 1.841 | [13] |

| Pyrimidine Derivative 4a | MCF-7 | Breast Cancer | 2.958 | [13] |

| Pyrimidine Derivative 4g | MCF-7 | Breast Cancer | 4.680 | [13] |

| Pyrimidine Derivative 4d | MCF-7 | Breast Cancer | 4.798 | [13] |

| Pyrimidine Derivative 4i | A549 | Lung Cancer | 2.305 | [13] |

| Pyrimidine Derivative 4a | A549 | Lung Cancer | 3.304 | [13] |

| Pyrazolo[3,4-d]pyrimidine 7 | Hela | Cervical Cancer | 17.50 | [8] |

| Pyrazolo[3,4-d]pyrimidine 7 | HT1080 | Fibrosarcoma | 43.75 | [8] |

| Pyrazolo[3,4-d]pyrimidine 7 | A549 | Lung Cancer | 68.75 | [8] |

| Pyrazolo[3,4-d]pyrimidine 7 | Caco-2 | Colorectal Cancer | 73.08 | [8] |

| Pyrazolo[3,4-d]pyrimidine 5 | Hela | Cervical Cancer | 74.8 | [8] |

| Pyrazolo[3,4-d]pyrimidine 5 | Caco-2 | Colorectal Cancer | 76.92 | [8] |

| Pyrazolo[3,4-d]pyrimidine 5 | HT1080 | Fibrosarcoma | 96.25 | [8] |

| Pyrazolo[3,4-d]pyrimidine 5 | A549 | Lung Cancer | 148 | [8] |

Antibacterial and Antifungal Activities

Recent studies have highlighted the potential of halogenated pyrimidines as effective antimicrobial agents against a range of bacteria and fungi. The presence and position of the halogen atom on the pyrimidine ring appear to be crucial for their activity.

Quantitative Data: Antibacterial and Antifungal Activity

| Compound | Microorganism | Activity | Value (µg/mL) | Reference |

| 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | MIC | 50 | [14][15] |

| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | MIC | 50 | [14][15] |

| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | MIC | 100 | [14][15] |

| 4-chloro-5-iodopyrimidine | Staphylococcus aureus | MIC | 200 | [14] |

| Halogenated Pyrrolopyrimidine 5 | Staphylococcus aureus | MIC | 8 mg/L | [16] |

| Halogenated Pyrrolopyrimidine 6 | Staphylococcus aureus | MIC | 8 mg/L | [16] |

| 2A4CPP | Escherichia coli O157:H7 | MIC | 400 | [17] |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 | 10.5 | [15][18][19] |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | EC50 | 15.1 | [15][18] |

| Pyrimidine Derivative (5p) | Phomopsis sp. | EC50 | 19.6 | [15][18] |

| Pyrimidine Derivative 4b | Rhizoctonia solani | EC50 | 11.3 | [20] |

| Pyrimidine Derivative 4d | Rhizoctonia solani | EC50 | 13.7 | [20] |

Experimental Protocols

Synthesis of 5-Iodo-2'-deoxycytidine

This protocol describes the iodination of 2'-deoxycytidine.

Materials:

-

2'-deoxycytidine (dC)

-

Iodine

-

m-Chloroperoxybenzoic acid (mCPBA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonia (NH₃)

-

Water (H₂O)

-

Flame-dried round bottom flask

-

Stirring apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a flame-dried round bottom flask, dissolve 10.0 g of 2'-deoxycytidine (44.0 mmol), 7.70 g of iodine (26.4 mmol), and 11.4 g of mCPBA (70%, 46.2 mmol) in 120 mL of DMF.[21]

-

Stir the reaction mixture for 2 hours at room temperature.[21]

-

Evaporate the solvent to dryness using a rotary evaporator. Small amounts of residual DMF are acceptable for the next step.[21]

-

Purify the crude product by column chromatography using a solvent system of DCM/MeOH/H₂O/NH₃ with a gradient from 190:10:0.6:0.6 to 90:10:0.6:0.6.[21]

-

Collect the fractions containing the product and evaporate the solvent to yield 5-iodo-2'-deoxycytidine as an orange solid.[21]

Workflow for Synthesis of 5-Iodo-2'-deoxycytidine

Caption: Workflow for the synthesis of 5-Iodo-2'-deoxycytidine.

MTT Assay for Anticancer Drug Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Iodinated pyrimidine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the iodinated pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Iodinated pyrimidine derivative (test compound)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and serial dilutions of the test compound.

-

Infect the cell monolayers with a standardized amount of virus in the presence of different concentrations of the test compound.

-

After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Conclusion

Iodinated pyrimidine derivatives continue to be a fertile ground for drug discovery and development. Their diverse biological activities, coupled with well-elucidated mechanisms of action, make them attractive candidates for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the exploration of novel derivatives with enhanced potency and selectivity. Future research may focus on the development of targeted delivery systems to improve the therapeutic index of these compounds and on combination therapies to overcome drug resistance.

References

- 1. Synthesis and initial characterization of [125I]-5-iodotubercidin, a radioligand for imaging adenosine kinase. | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploiting DNA repair pathways for tumor sensitization, mitigation of resistance, and normal tissue protection in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DNA mismatch repair for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of 5-iodo-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Standing the test of time: targeting thymidylate biosynthesis in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]

5-Iodo-6-methylpyrimidin-4-ol: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Iodo-6-methylpyrimidin-4-ol is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its strategic placement of a reactive iodine atom, a methyl group, and a hydroxyl/oxo functionality on the pyrimidine ring allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in drug discovery, with a focus on its use in the generation of kinase inhibitors and other targeted therapies.

Physicochemical Properties

This compound, with the CAS Number 7752-74-1, is a yellow to brown solid.[1] It exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms. The presence of the iodine atom at the 5-position is crucial for its utility as a building block, as it provides a reactive handle for various cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | C5H5IN2O | [2] |

| Molecular Weight | 236.01 g/mol | [2] |

| Melting Point | 238-239 °C | [1] |

| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [1] |

| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.92 ± 0.50 | [1] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the iodination of 6-methylpyrimidin-4(3H)-one. A common and effective method involves the use of N-iodosuccinimide (NIS) in acetic acid.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one[1]

Materials:

-

6-methylpyrimidin-4(3H)-one (70 g, 0.64 mol)

-

N-iodosuccinimide (NIS) (127 g, 0.56 mol)

-

Acetic acid

-

Water

-

Aqueous sodium thiosulfate

Procedure:

-

To a solution of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature, add N-iodosuccinimide (NIS) in batches over a period of 15 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).

-

Upon completion of the reaction, dilute the mixture with water.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with aqueous sodium thiosulfate to remove any residual iodine.

-

Dry the product under vacuum to yield 5-iodo-6-methylpyrimidin-4(1H)-one (90 g, 60% yield).

Applications in Medicinal Chemistry: A Versatile Building Block

The iodinated pyrimidine core of this compound is a versatile platform for generating libraries of compounds for drug discovery. The iodine atom serves as a key functional group for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, the C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst, enabling the coupling with a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl-6-methylpyrimidin-4-ol derivatives, which are prevalent scaffolds in many kinase inhibitors.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq)

-

Base (e.g., Sodium carbonate, Potassium carbonate, 2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane, DMF, Toluene/Ethanol mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for 2 to 24 hours.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyrimidin-4-ol derivative.

Application in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Many approved and investigational kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases. The this compound building block provides a direct route to novel kinase inhibitors by enabling the introduction of various substituents at the 5-position that can interact with specific regions of the kinase active site, thereby influencing potency and selectivity.

While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not extensively reported in publicly available literature, the closely related analog, 2-amino-5-iodo-6-methylpyrimidin-4-one, has been utilized in the synthesis of compounds targeting various kinases. This suggests the high potential of this compound for similar applications.

Targeted Signaling Pathways

Derivatives of pyrimidines are known to inhibit a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to:

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[3]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors.[4]

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

Caption: General kinase signaling pathway and inhibition.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the iodine atom allow for the efficient generation of diverse libraries of pyrimidine-based compounds. The demonstrated utility of closely related analogs in the synthesis of potent kinase inhibitors highlights the significant potential of this compound for the development of novel therapeutics targeting a range of diseases, particularly cancer and inflammatory disorders. Further exploration of the chemical space accessible from this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of the heterocyclic compound 5-Iodo-6-methylpyrimidin-4-ol. While the initial discovery and complete historical timeline of this specific molecule remain somewhat elusive in readily available literature, this document consolidates current synthetic methodologies, physicochemical data, and explores its potential applications based on the activities of structurally related pyrimidine derivatives. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, providing a foundational understanding of this compound and highlighting areas for future investigation.

Introduction

This compound, also known as 5-Iodo-6-methylpyrimidin-4(1H)-one, is a halogenated derivative of the pyrimidine core structure. Pyrimidines are a fundamental class of nitrogen-containing heterocyclic compounds that play a crucial role in numerous biological processes. They are key components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide array of pharmacologically active molecules. The introduction of a methyl group at the 6-position and an iodine atom at the 5-position of the pyrimidin-4-ol scaffold can significantly influence the molecule's steric and electronic properties, potentially leading to unique biological activities. This guide delves into the available scientific information regarding this specific compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, characterization, and potential formulation in various applications.

| Property | Value | Source |

| CAS Number | 7752-74-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₅IN₂O | PubChem |

| Molecular Weight | 236.01 g/mol | PubChem |

| Melting Point | 238-239 °C | ChemicalBook |

| Boiling Point (Predicted) | 245.5 ± 43.0 °C | ChemicalBook |

| Density (Predicted) | 2.19 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.92 ± 0.50 | ChemicalBook |

| Appearance | Solid | - |

Synthesis and Experimental Protocols

While the precise historical details of the first synthesis of this compound are not definitively documented in readily accessible literature, modern synthetic routes are well-established. The most common and efficient method involves the direct iodination of 6-methylpyrimidin-4-ol.

Synthesis of the Precursor: 6-Methylpyrimidin-4-ol

The precursor, 6-methylpyrimidin-4-ol, can be synthesized via the condensation of ethyl acetoacetate with formamide.

Experimental Protocol:

A mixture of ethyl acetoacetate and an excess of formamide is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 6-methylpyrimidin-4-ol.

Iodination of 6-Methylpyrimidin-4-ol

The direct iodination of 6-methylpyrimidin-4-ol at the 5-position is effectively achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS).

Experimental Protocol:

To a solution of 6-methylpyrimidin-4-ol in a suitable solvent such as acetic acid, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-ol: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and detailed experimental protocols for 5-Iodo-6-methylpyrimidin-4-ol. The content is intended to support researchers and professionals in drug discovery and medicinal chemistry in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in many biologically active compounds. The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 7752-74-1 | [1] |

| Molecular Formula | C5H5IN2O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Melting Point | 238-239 °C | [1] |

| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [1] |

| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [1] |

| Appearance | Yellow to brown solid | |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C in a dark place. | [1] |

Safety and Handling Precautions

Appropriate safety measures are crucial when handling this compound in a laboratory setting. The following precautions are based on available safety data sheets and general laboratory safety protocols.

Hazard Identification

The primary known hazard associated with this compound is:

-

H302: Harmful if swallowed.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling the powder, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

-

An eyewash station and safety shower should be readily accessible in the work area.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Spills and Disposal

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal.

-